![molecular formula C13H18FNO4 B13725634 [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro-hydroxyphenoxy group and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Hydroxyphenoxy Intermediate: The initial step involves the introduction of a fluoro group onto a hydroxyphenol derivative through electrophilic fluorination. This can be achieved using reagents such as xenon difluoride (XeF2) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Ethyl Carbamate: The fluoro-hydroxyphenoxy intermediate is then coupled with ethyl carbamate in the presence of a suitable base, such as potassium carbonate (K2CO3), to form the desired carbamic acid ester.
Protection of the Carbamic Acid Group: The final step involves the protection of the carbamic acid group with a tert-butyl ester, using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(4-Chloro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.
[2-(4-Methyl-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.
[2-(4-Nitro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a nitro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C13H18FNO4 |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4-fluoro-3-hydroxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-6-7-18-9-4-5-10(14)11(16)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
Clé InChI |
SDYXYOUCHOEANQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


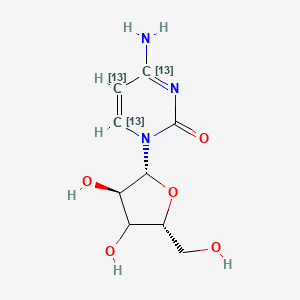
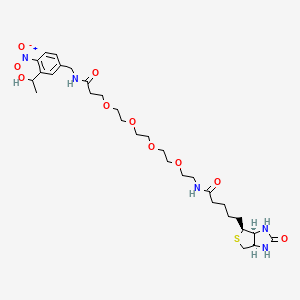
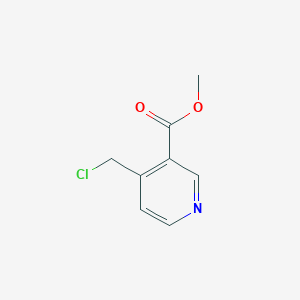
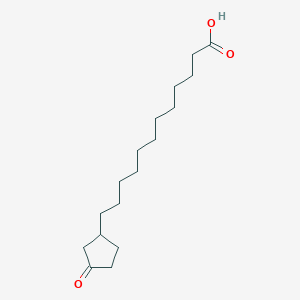

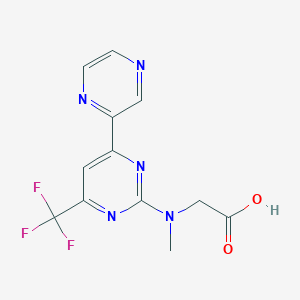

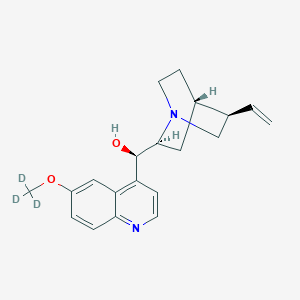
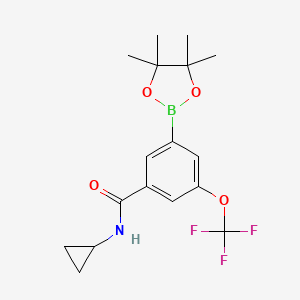
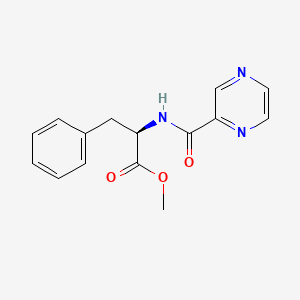
![4,4-Difluoro-3,4,5,6-tetrahydro-2H-[1,4']bipyridinyl-3'-ylamine](/img/structure/B13725607.png)
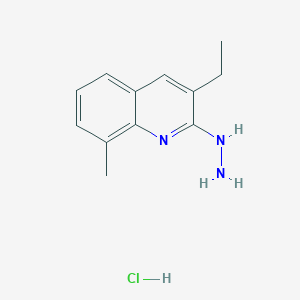
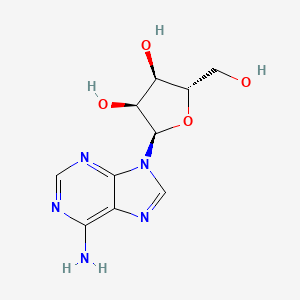
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
